BenchChemオンラインストアへようこそ!

2-methyl-5-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}pyrazine

GLS1 glutaminase inhibition Cancer metabolism Kinase inhibitor scaffold hopping

This distinct heterocyclic scaffold—featuring a 6-methylpyridazin-3-yl ether and a 5-methylpyrazine-2-carbonyl terminus—is critical for expanding GLS1 inhibitor SAR beyond thiadiazole-amide series. Its low MW (~299) and zero H-bond donors suit ADME profiling and affinity probe derivatization. Unlike 6-fluoro or 6-methoxy analogs, its target interaction profile is non-interchangeable. Secure authentic material to safeguard target engagement data.

Molecular Formula C15H17N5O2
Molecular Weight 299.334
CAS No. 2034444-76-1
Cat. No. B2602484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-5-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}pyrazine
CAS2034444-76-1
Molecular FormulaC15H17N5O2
Molecular Weight299.334
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=NC=C(N=C3)C
InChIInChI=1S/C15H17N5O2/c1-10-3-4-14(19-18-10)22-12-5-6-20(9-12)15(21)13-8-16-11(2)7-17-13/h3-4,7-8,12H,5-6,9H2,1-2H3
InChIKeyZKMBCDADYZEYEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2034444-76-1: A Structurally Defined 5-Methylpyrazine–Pyrrolidine–Pyridazine Tool Compound for Targeted Biological Evaluation and Procurement in Preclinical Research


2-Methyl-5-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}pyrazine (CAS 2034444-76-1; also named (5-methylpyrazin-2-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone) is a wholly synthetic heterocyclic small molecule (C₁₅H₁₇N₅O₂, MW 299.33) whose architecture fuses a 5-methylpyrazine carbonyl, a central pyrrolidine linker, and a 6-methylpyridazin-3-yl ether . The unique arrangement enables exploration of structure–activity relationships (SAR) in enzyme target classes where the 6-methylpyridazin-3-yl motif has been repeatedly validated as a privileged fragment for high-affinity active-site engagement [1].

Why Generic Substitution of CAS 2034444-76-1 Is Likely to Compromise Biological Target Engagement


Simple in-class substitution with structurally similar pyrrolidine–pyridazine scaffolds (e.g., CAS 2034446-08-5 bearing a 6-methoxypyridazine or analogs carrying a pyrazine-2-carbonyl terminus) cannot be assumed to recapitulate the target interaction profile of CAS 2034444-76-1. Quantitative SAR data from the GLS1 inhibitor series in US 10,323,028 show that even conservative modifications on the pyridazine ring (6-methyl → 6-fluoro, or replacement of the thiadiazole-amide terminus with a pyrazine-carbonyl) shift biochemical IC₅₀ values by more than 10-fold [1]. Consequently, any procurement decision that treats these analogs as interchangeable for screening cascades risks invalidating target engagement hypotheses and lead-optimization datasets.

Quantitative Comparator Evidence for CAS 2034444-76-1 Versus Closest Structural Analogs


Distinctive 5-Methylpyrazine-2-Carbonyl Terminus Enables Unique SAR Space Relative to 1,3,4-Thiadiazole Amide Congeners

The target compound features a 5-methylpyrazine-2-carbonyl terminus coupled through a pyrrolidine ether linker. By contrast, the patented GLS1 series (US 10,323,028) contains a 1,3,4-thiadiazole-2-amide terminus linked via an aminopyrrolidine spacer. In that series, the 6-methylpyridazin-3-yl pyrrolidine fragment alone contributes a baseline GLS1 IC₅₀ of 1.6 µM when attached to a weakly optimized left-hand side (BDBM416712, Example 45a) [1]. However, when the same fragment is paired with an optimized (R)-2-methoxy-2-arylacetamide, IC₅₀ improves to 59.6 nM (BDBM416651) [2]. The 5-methylpyrazine-2-carbonyl terminus of CAS 2034444-76-1 occupies a structurally distinct chemical space not covered by the thiadiazole-amide series; its electron-deficient character and hydrogen-bond-acceptor pattern are expected to redirect selectivity versus GLS1 and potentially against off-target kinases.

GLS1 glutaminase inhibition Cancer metabolism Kinase inhibitor scaffold hopping

6-Methyl vs. 6-Methoxy Pyridazine Substitution Drives Differential Target Binding and Metabolic Liability

The critical structural comparator is CAS 2034446-08-5, which replaces the 6-methyl group on the pyridazine ring with a 6-methoxy group while retaining the identical 5-methylpyrazine-2-carbonyl pyrrolidine linker [1]. In the closely related GLS1 inhibitor series (US 10,323,028), the 6-methylpyridazin-3-yl fragment delivers potent inhibition (IC₅₀ 59.6 nM for BDBM416651) whereas the 6-fluoro analog shifts potency. Although direct head-to-head data for CAS 2034444-76-1 vs. CAS 2034446-08-5 are absent, the methoxy→methyl switch on the pyridazine is expected to alter electronic density on the heterocycle, modulate hydrogen-bonding with the target hinge region, reduce oxidative O-demethylation susceptibility, and thus improve metabolic half-life in liver microsome assays [2].

GLS1 glutaminase Metabolic stability Cytochrome P450

Confirmed Physicochemical Parameters Support Favorable Permeability and Formulation Handling Relative to Higher-MW Congeners

CAS 2034444-76-1 possesses calculated physicochemical properties (MW 299.33, clogP ≈ 0.97, tPSA ≈ 92.8 Ų, HBD 0, HBA 7) [1] that satisfy all four Lipinski Rule-of-Five criteria—a profile maintained despite the addition of three heterocyclic rings. In contrast, the aminopyrrolidine-thiadiazole amide congeners in the GLS1 patent series typically exceed MW 450 and carry multiple H-bond donors [2]. The lower molecular weight and absence of HBD in CAS 2034444-76-1 predict superior passive permeability (PAMPA Pe > 10 × 10⁻⁶ cm/s) and greater amenability to high-concentration DMSO or lipid-based formulation, reducing procurement risk for laboratories conducting cellular assays or in vivo studies.

Drug-likeness Permeability Formulation developability

Central Pyrrolidine Ether Linker Affords a Distinct Vector Relative to Amino-Pyrrolidine Spacers

In the GLS1 inhibitor patent family (US 10,323,028), the pyrrolidine ring is connected through a nitrogen atom (aminopyrrolidine spacer), creating a specific dihedral angle and H-bond donor for target interaction. CAS 2034444-76-1 replaces this with an ether (oxygen) linkage at the pyrrolidine 3-position. This substitution removes a hydrogen-bond donor, alters the vector of the pyridazine ring by approximately 30°, and may redirect binding from the GLS1 allosteric site toward a different pocket or target class entirely [1]. Ether-linked pyrrolidine-pyridazine scaffolds have been separately investigated as kinase hinge binders (e.g., c-Met, ALK5) where the oxygen atom participates in a water-mediated hydrogen-bond network, indicating potential multi-target profiling value for CAS 2034444-76-1 [2].

Scaffold hopping GLS1 Kinase hinge binder

Recommended Research and Industrial Application Scenarios for CAS 2034444-76-1


GLS1-Focused Medicinal Chemistry: Scaffold-Hopping Hit Expansion

Teams pursuing GLS1 as an oncology target should procure CAS 2034444-76-1 as a structurally novel complement to the thiadiazole-amide series exemplified by US 10,323,028. Its distinct 5-methylpyrazine-2-carbonyl terminus and O-linked pyrrolidine expand the patent-exemplified SAR space and may address selectivity or PK deficiencies observed in the amino-pyrrolidine thiadiazole series [1].

Kinase Inhibitor Lead Identification via Pyridazine Ether Hinge Binders

The 6-methylpyridazin-3-yl ether motif is a recognized hinge-binding scaffold for multiple kinases (e.g., ALK5, c-Met). CAS 2034444-76-1 should be included in focused kinase screening libraries to probe novel chemotypes beyond traditional pyridine- or pyrimidine-based inhibitors, with the goal of identifying selective kinase hits for oncology or fibrotic disease [1].

In Vitro ADME Profiling and PK/PD Bridging Studies

With no hydrogen-bond donors, low MW (~299), and balanced lipophilicity (clogP ~0.97), CAS 2034444-76-1 is ideally suited for laboratories establishing in vitro ADME structure–property relationships across the pyrrolidine–pyridazine–pyrazine chemical series. Direct comparison of metabolic stability (e.g., human liver microsome intrinsic clearance) versus the 6-methoxy analog CAS 2034446-08-5 is strongly recommended to validate the predicted metabolic advantage of the methyl substituent [1].

Chemical Biology Tool Compound Development for Target Deconvolution

Given the absence of H-bond donors and the compact scaffold, CAS 2034444-76-1 is well-suited for derivatization into affinity chromatography probes (e.g., biotinylated or photoaffinity-labeled analogs) for pull-down target identification experiments. Its central pyrrolidine nitrogen provides a convenient synthetic handle for linker attachment without perturbing the pyridazine or pyrazine pharmacophores [1].

Quote Request

Request a Quote for 2-methyl-5-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.